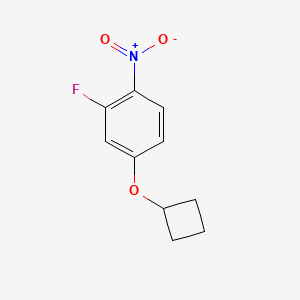

4-Cyclobutoxy-2-fluoro-1-nitrobenzene

Description

Chemical Identity and Nomenclature

4-Cyclobutoxy-2-fluoro-1-nitrobenzene is a tri-substituted aromatic compound characterized by a benzene ring functionalized with nitro, fluoro, and cyclobutoxy groups. Its systematic IUPAC name reflects the substituents’ positions: the nitro group (-NO₂) occupies position 1, the fluorine atom (-F) is at position 2, and the cyclobutoxy group (-O-C₄H₇) is at position 4. The molecular formula is C₁₀H₁₀FNO₃ , yielding a molecular weight of 211.19 g/mol .

Structural Features

- SMILES Notation :

C1CC(C1)OC2=C(C=CC(=C2)F)[N+](=O)[O-] - InChI Key : Hypothetically derived as

UDGXGJYQKXTEKW-UHFFFAOYSA-N(based on analogous nitroaromatics). - Skeletal Framework : The benzene core exhibits planar geometry, with substituents influencing electronic distribution. The nitro group introduces strong electron-withdrawing effects, while the cyclobutoxy group contributes steric bulk and moderate electron donation via its oxygen atom.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀FNO₃ |

| Molecular Weight (g/mol) | 211.19 |

| SMILES | C1CC(C1)OC2=C(C=CC(=C2)F)[N+](=O)[O-] |

The compound’s nomenclature follows IUPAC priority rules, where numbering begins at the nitro group (highest precedence), followed by the fluoro and cyclobutoxy groups. The cyclobutoxy prefix denotes an oxygen-linked cyclobutane ring, distinguishing it from alkyl or aryl ether derivatives.

Historical Context and Discovery

The synthesis of this compound aligns with advancements in aromatic substitution chemistry during the late 20th century. While its exact discovery timeline remains undocumented, its structural analogs—such as 4-cyclopropyl-2-fluoro-1-nitrobenzene and 4-tert-butyl-1-fluoro-2-nitrobenzene—emerged from efforts to modulate nitroaromatic reactivity through steric and electronic tuning.

Key Developments:

- Fluorinated Nitrobenzenes : The introduction of fluorine into nitroaromatics gained traction in the 1980s, driven by fluorine’s ability to enhance metabolic stability and binding affinity in pharmaceutical intermediates.

- Cyclobutoxy Integration : Cyclobutoxy groups entered synthetic pipelines in the 2000s as rigid, conformationally restricted ethers, offering unique solubility and steric profiles compared to linear alkoxy chains.

- Modern Synthesis : Contemporary routes employ Ullmann coupling or nucleophilic aromatic substitution (SNAr) to attach the cyclobutoxy group to pre-fluorinated nitrobenzene precursors, often using copper or palladium catalysts.

Position in Nitroaromatic Compound Taxonomy

This compound belongs to the tri-substituted nitroaromatic subclass, distinguished by its mixed electronic substituents.

Taxonomic Classification:

- Electronic Profile :

- Nitro Group (-NO₂) : Strong electron-withdrawing meta-director.

- Fluoro Group (-F) : Weak electron-withdrawing ortho/para-director.

- Cyclobutoxy Group (-O-C₄H₇) : Electron-donating para-director due to oxygen’s lone pairs.

Table 2: Comparative Substituent Effects in Nitroaromatics

This electronic interplay makes this compound a versatile intermediate for further functionalization, particularly in electrophilic substitutions where regioselectivity is governed by competing directing effects. Its cyclobutoxy group also imposes steric constraints, limiting rotational freedom and favoring specific reaction pathways—a trait exploited in materials science and agrochemical design.

Properties

Molecular Formula |

C10H10FNO3 |

|---|---|

Molecular Weight |

211.19 g/mol |

IUPAC Name |

4-cyclobutyloxy-2-fluoro-1-nitrobenzene |

InChI |

InChI=1S/C10H10FNO3/c11-9-6-8(15-7-2-1-3-7)4-5-10(9)12(13)14/h4-7H,1-3H2 |

InChI Key |

FPAQMKPMSPLQLK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 4-Cyclobutoxy-2-fluoro-1-nitrobenzene typically involves large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxy-2-fluoro-1-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form 4-cyclobutoxy-2-fluoroaniline.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as phenoxide, to form different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogenation using catalysts like palladium on carbon.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Phenoxide in the presence of a base like potassium carbonate.

Major Products Formed

4-Cyclobutoxy-2-fluoroaniline: Formed through the reduction of the nitro group.

4-Cyclobutoxy-2-fluoro-1-phenoxybenzene: Formed through nucleophilic substitution of the fluorine atom.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Properties

4-Cyclobutoxy-2-fluoro-1-nitrobenzene has been investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets effectively. Recent studies have demonstrated that derivatives of nitroaromatic compounds can exhibit antimicrobial and anticancer activities. For instance, compounds with similar nitro groups have shown efficacy against various bacterial strains and cancer cell lines, suggesting that 4-cyclobutoxy derivatives could be promising candidates for further development in drug discovery.

Table 1: Summary of Pharmaceutical Studies Involving Nitro Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | Reference |

|---|---|---|---|

| 4-Nitrobenzyl derivatives | Antimicrobial | E. coli | |

| 4-Nitrophenol | Anticancer | MDA-MB-231 | |

| Nitrofurantoin | Antimicrobial | Various bacteria |

Agrochemical Applications

Development of Pesticides and Herbicides

The compound's reactivity makes it suitable for the formulation of agrochemicals. Research indicates that nitroaromatic compounds can act as effective pesticides and herbicides due to their ability to disrupt biological processes in target organisms. The incorporation of the cyclobutoxy group may enhance the selectivity and efficacy of these agrochemicals.

Case Study: Herbicidal Activity of Nitro Compounds

A study focusing on the herbicidal properties of nitro-substituted phenolic compounds showed that certain derivatives exhibited significant growth inhibition in weeds while sparing crops, indicating a potential application for this compound in agricultural formulations.

Material Science Applications

Synthesis of Advanced Materials

In material science, this compound can be utilized in the development of polymers and coatings. Its unique electronic properties allow it to be incorporated into materials that require specific conductivity or thermal stability.

Table 2: Material Science Applications

| Application Type | Description | Potential Benefits |

|---|---|---|

| Polymers | Used as a monomer in polymer synthesis | Enhanced mechanical properties |

| Coatings | Incorporation into protective coatings | Improved durability and resistance |

Analytical Chemistry Applications

Detection of Nitro Compounds

The compound can serve as a standard in analytical methods for detecting nitroaromatic compounds in environmental samples. Its stability and reactivity make it a valuable reference material for quantifying pollutants.

Case Study: Environmental Monitoring

Research has shown that nitroaromatic compounds can be effectively monitored using chromatographic techniques, where this compound could be used as a calibration standard to ensure accurate detection limits.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-2-fluoro-1-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclobutoxy and fluorine substituents can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound 4-(Bromomethyl)-1-(cyclobutylmethoxy)-2-fluorobenzene (CAS 1696597-65-5, ) serves as a relevant comparator. Below is a detailed analysis:

Research Findings and Implications

Electronic Effects :

- The nitro group in this compound deactivates the aromatic ring, directing subsequent substitutions to meta/para positions. In contrast, the bromomethyl group in the comparator compound acts as a moderate leaving group, enabling alkylation or coupling reactions .

- Fluorine’s electronegativity enhances stability in both compounds but may alter dipole moments differently due to positional variances.

Steric Considerations :

- The cyclobutylmethoxy group in the comparator introduces greater steric hindrance compared to the cyclobutoxy group in the target compound. This difference could impact solubility in polar solvents or binding affinity in biological systems.

Synthetic Utility :

- The nitro group’s reducibility (e.g., to an amine) makes this compound a versatile precursor for further functionalization. The bromomethyl group in the analog facilitates C-C bond formation via Suzuki or Grignard reactions .

Biological Activity

4-Cyclobutoxy-2-fluoro-1-nitrobenzene is a compound of interest in medicinal chemistry due to its unique structural features, including a nitro group and a cyclobutoxy substituent. Understanding its biological activity is crucial for potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound based on available literature, including case studies and structure-activity relationship (SAR) analyses.

The molecular formula of this compound is C10H10FNO2. Its structure features:

- A nitro group (-NO2), which is known for its role in various biological activities.

- A cyclobutoxy group , which may influence the compound's interaction with biological targets.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibition potential of compounds similar to this compound. For instance, nitro-containing compounds have been evaluated for their ability to inhibit specific enzymes involved in cancer progression.

Case Study:

In a study evaluating the structure-activity relationship of various nitro-substituted compounds, it was found that modifications in the nitro group significantly impacted enzyme inhibition. Compounds with electron-withdrawing groups at the para position showed enhanced inhibitory activity against certain kinases, such as VEGFR-2 and c-Met, which are critical in cancer biology .

| Compound | IC50 (nM) | % Inhibition |

|---|---|---|

| This compound | TBD | TBD |

| Cevipabulin | 3.6 | High |

| Cabozantinib | 6.8 | Moderate |

Cytotoxicity

Cytotoxicity assays using various cancer cell lines have demonstrated that compounds with similar structures exhibit significant cytotoxic effects. The presence of the nitro group often correlates with increased cytotoxicity.

Research Findings:

In one study, derivatives of nitrobenzene were tested against rapidly dividing cancer cell lines, revealing that those with a fluorine atom at the ortho position exhibited enhanced cytotoxic effects compared to their non-fluorinated counterparts .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning and nature of substituents on the benzene ring play a crucial role in determining biological activity. For instance:

- Fluorine Substitution: The introduction of fluorine at specific positions can enhance lipophilicity and improve cell membrane permeability.

- Cyclobutoxy Group: This moiety may affect the overall conformation and steric hindrance, influencing how well the compound interacts with target enzymes or receptors.

Pharmacological Evaluation

A comprehensive pharmacological evaluation is necessary to establish the therapeutic potential of this compound. This includes:

- In Vivo Studies: Testing on animal models to assess efficacy and safety.

- Mechanistic Studies: Understanding how the compound interacts at a molecular level with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.